2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione is a complex organic compound that features a combination of pyrimidine and indane-1,3-dione moieties.
Mechanism of Action
Target of Action
Similar pyrimidine compounds have been found to have medicinal applications , suggesting that they may interact with various biological targets.
Mode of Action
It’s known that molecules of similar structure are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .
Biochemical Pathways
Similar compounds have been found to inhibit the fibroblast growth factor receptor 4 (fgfr4), which plays a crucial role in cell proliferation and differentiation .
Result of Action
Similar compounds have shown anti-proliferative activity against certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with indane-1,3-dione. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction may also require a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Electronics: It is used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization.
Photopolymerization: The compound’s ability to initiate polymerization under light exposure makes it valuable in the development of advanced materials.
Bioimaging: Its fluorescent properties are exploited in bioimaging applications to visualize biological processes.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound used in similar applications such as organic electronics and medicinal chemistry.
4,6-Dimethylpyrimidine-2-amine: Another related compound that serves as a precursor in the synthesis of 2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione.
Uniqueness
The uniqueness of this compound lies in its combined structural features of pyrimidine and indane-1,3-dione, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-9-7-10(2)19-16(18-9)17-8-13-14(20)11-5-3-4-6-12(11)15(13)21/h3-8,20H,1-2H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMPYARMLAKM-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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